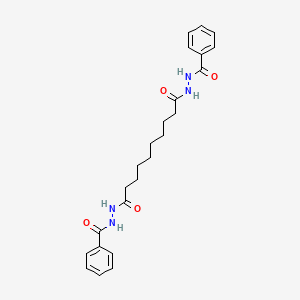
1-N',10-N'-dibenzoyldecanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N’,10-N’-dibenzoyldecanedihydrazide is an organic compound with the molecular formula C24H30N4O4 It is a hydrazide derivative, characterized by the presence of two benzoyl groups attached to a decane backbone through hydrazide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,10-N’-dibenzoyldecanedihydrazide typically involves the reaction of decanedioic acid with hydrazine hydrate to form decanedihydrazide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 1-N’,10-N’-dibenzoyldecanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-N’,10-N’-dibenzoyldecanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Major Products
Oxidation: Benzoyl oxides and decanedihydrazide derivatives.
Reduction: Benzoyl hydrazine and decane derivatives.
Substitution: Various substituted benzoyl and decane derivatives.
Aplicaciones Científicas De Investigación
1-N’,10-N’-dibenzoyldecanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-N’,10-N’-dibenzoyldecanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, its hydrazide groups can interact with carbonyl-containing enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-N’,3-N’-dibenzoylbenzene-1,4-dicarbohydrazide
- N’1,N’10-bis(2-ethoxybenzylidene)decanedihydrazide
Uniqueness
1-N’,10-N’-dibenzoyldecanedihydrazide is unique due to its specific decane backbone and the presence of two benzoyl groups This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C24H30N4O4 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
1-N',10-N'-dibenzoyldecanedihydrazide |
InChI |
InChI=1S/C24H30N4O4/c29-21(25-27-23(31)19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(30)26-28-24(32)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Clave InChI |
LZRRMLVWPSNWST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNC(=O)CCCCCCCCC(=O)NNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



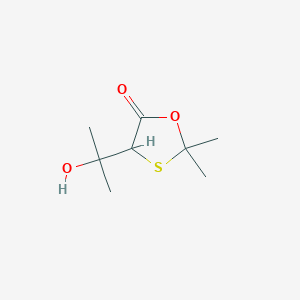
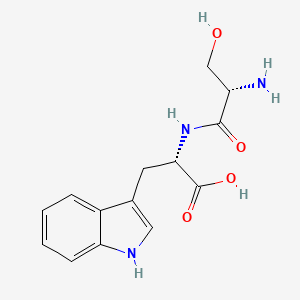
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
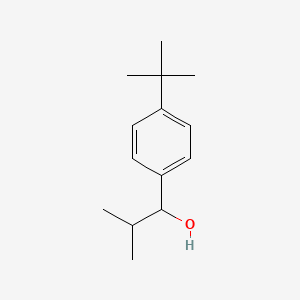
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
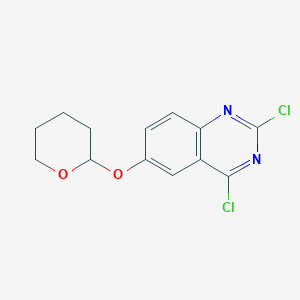
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
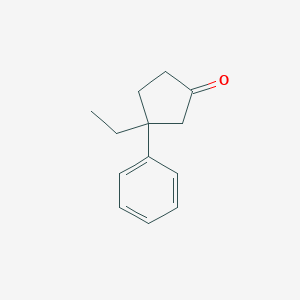
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
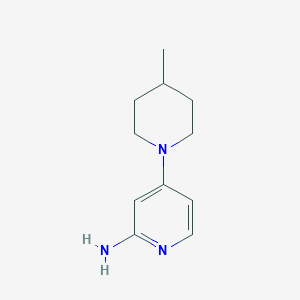
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
